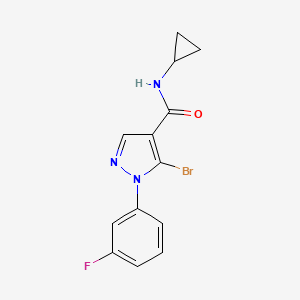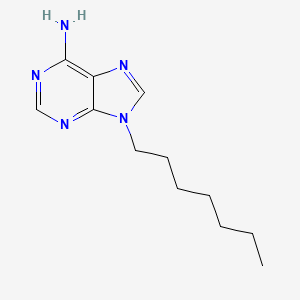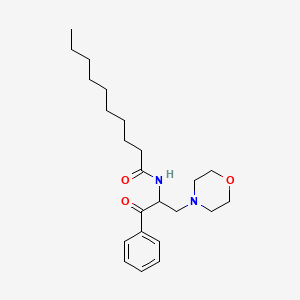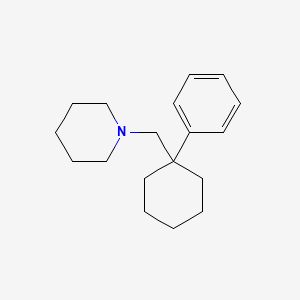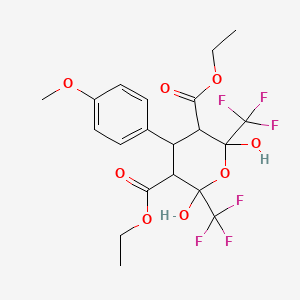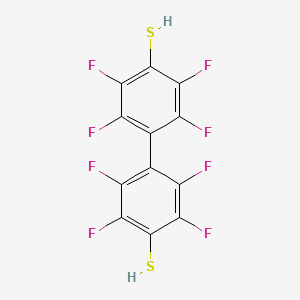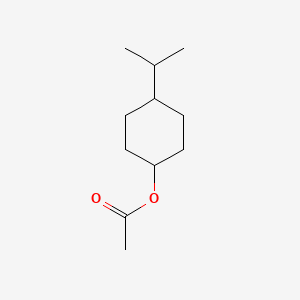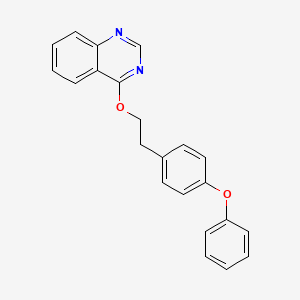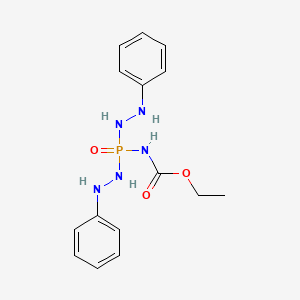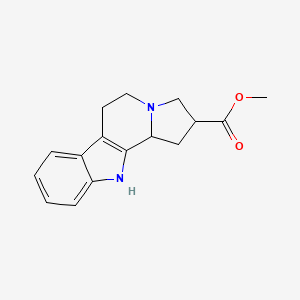![molecular formula C15H16O3 B12802798 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol CAS No. 67264-20-4](/img/structure/B12802798.png)
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is an organic compound that belongs to the class of phenylmethanol derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene ring substituted with a methyl group and two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of palladium catalysts in these reactors ensures efficient coupling of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol .
- 4-[(4-Methoxyphenyl)amino]methyl]-N,N-dimethylaniline .
Uniqueness: 4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
67264-20-4 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methyl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C15H16O3/c1-10-7-14(16)15(17)9-12(10)8-11-3-5-13(18-2)6-4-11/h3-7,9,16-17H,8H2,1-2H3 |
InChI-Schlüssel |
JAZQZZXWENNEBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CC=C(C=C2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


